

A Technical Guide to the Therapeutic Applications of Dasatinib in Oncology

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Compound of Interest

Compound Name: 4-Chloro Dasatinib

Cat. No.: B15282496

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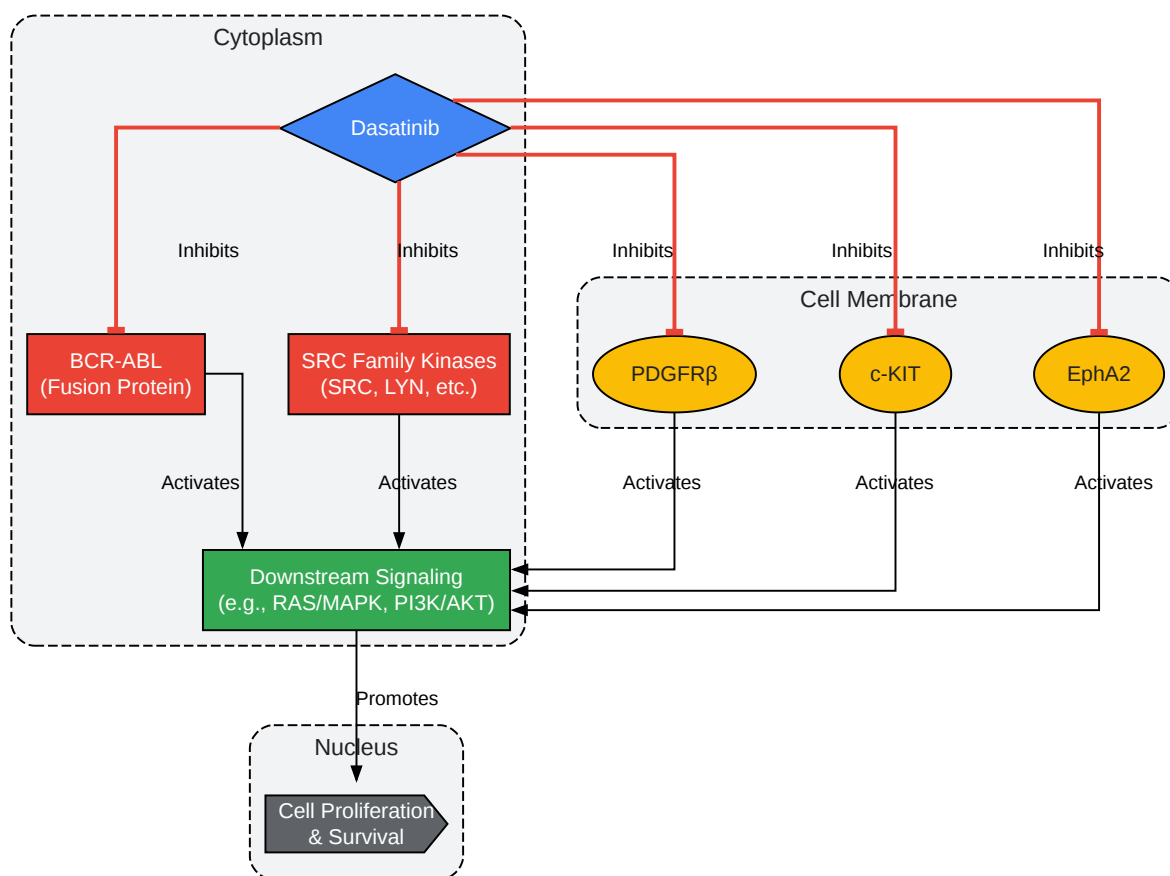
An In-depth Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Dasatinib, a potent tyrosine kinase inhibitor, and its significant applications in the field of oncology. While referred to as **4-Chloro Dasatinib** in the query, the compound is clinically and commercially known as Dasatinib. Its chemical name is N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazole carboxamide, which includes a chlorine atom on the phenyl ring. This document details its mechanism of action, synthesis, preclinical and clinical data, and key experimental methodologies for an audience of researchers, scientists, and drug development professionals.

Mechanism of Action

Dasatinib is a multi-targeted tyrosine kinase inhibitor that targets a range of critical oncogenic kinases.^[1] Its primary therapeutic effect stems from the inhibition of the BCR-ABL fusion protein, the hallmark of Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL).^{[2][3]} Unlike first-generation inhibitors like imatinib, Dasatinib can bind to both the active and inactive conformations of the ABL kinase domain, which contributes to its efficacy against many imatinib-resistant mutations.^{[2][3]}

In addition to BCR-ABL, Dasatinib potently inhibits the SRC family of kinases (including SRC, LCK, YES, and FYN), c-KIT, ephrin (EPH) receptor A2, and the platelet-derived growth factor receptor (PDGFR) β .^{[2][4]} This broad-spectrum activity allows it to disrupt multiple signaling pathways involved in cancer cell proliferation, survival, migration, and invasion.^[2]



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Caption: Dasatinib's multi-targeted inhibition of key oncogenic signaling pathways.

Clinical Applications and Efficacy

Dasatinib was first approved by the FDA in 2006.[3][5] It is indicated for the treatment of adults and children with Ph+ CML and Ph+ ALL.[6] Its application has been established in both newly diagnosed patients and those who are resistant or intolerant to prior therapy, including imatinib. [1][6]

Table 1: Approved Indications for Dasatinib

Indication	Patient Population
Newly diagnosed Philadelphia chromosome-positive (Ph+) Chronic Myeloid Leukemia (CML) in chronic phase.	Adults
Chronic, accelerated, or blast phase Ph+ CML with resistance or intolerance to prior therapy.	Adults
Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL) with resistance or intolerance.	Adults
Ph+ CML in chronic phase.	Pediatric
Newly diagnosed Ph+ ALL in combination with chemotherapy.	Pediatric

Source: The Leukemia & Lymphoma Society.[6]

Clinical trials have demonstrated the potent efficacy of Dasatinib. A phase I dose-escalation study showed significant clinical activity in patients with CML or Ph+ ALL who were resistant or intolerant to imatinib, with 92% of CML chronic phase patients achieving a complete hematologic response.[1] Phase III studies further solidified its role, establishing optimal dosing and demonstrating superior response rates compared to high-dose imatinib in resistant patients.[7][8]

Table 2: Summary of Key Clinical Trial Results for Dasatinib

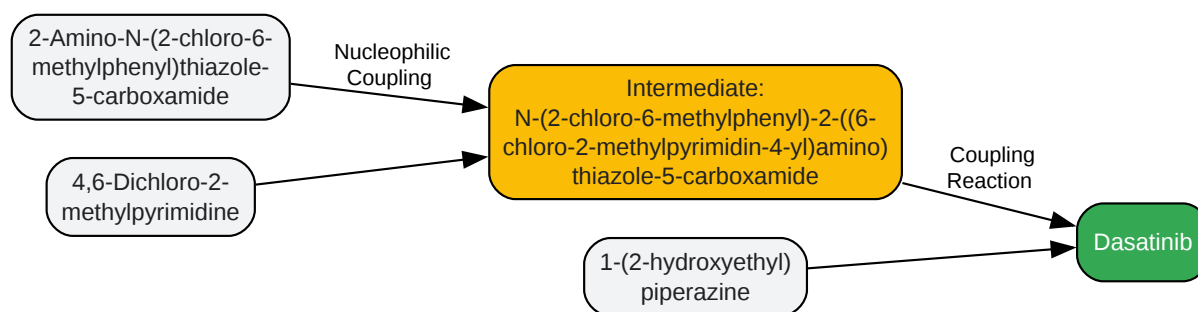
Trial / Phase	Patient Population	Key Outcomes
Phase I	Imatinib-resistant/intolerant CML (all phases) & Ph+ ALL (n=84)	Complete Hematologic Response (CHR): 92% in CML-CP. Major Hematologic Response (MHR): 70% in CML-AP/BP & Ph+ ALL.[1]
START-C	Imatinib-resistant/intolerant CML-CP	Major Cytogenetic Response (MCgR): 52% at 8 months. Complete Cytogenetic Response (CCgR): 39% at 8 months.[7]
START-R	Imatinib-resistant CML-CP	Dasatinib (140 mg/day) showed superior efficacy compared to high-dose imatinib (800 mg/day).[7]
DASISION	Newly diagnosed CML-CP	Dasatinib provided superior and faster responses compared to imatinib, achieving deeper molecular responses which are correlated with improved long-term outcomes.[1]

(CML-CP: Chronic Myeloid Leukemia-Chronic Phase; CML-AP/BP: Accelerated/Blast Phase)

Synthesis and Experimental Protocols

Chemical Synthesis Overview

The synthesis of Dasatinib has been approached through various routes. A common strategy involves the coupling of key intermediates to build the final molecule. One established method first involves the nucleophilic coupling of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide with 4,6-dichloro-2-methylpyrimidine.[9] The resulting intermediate is then coupled with 1-(2-hydroxyethyl)piperazine to yield Dasatinib.[5][9][10]



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Caption: A simplified workflow for a common Dasatinib synthesis route.

Experimental Protocol: Clinical Trial Design

The methodologies for clinical trials are extensive. Below is a generalized protocol structure based on the design of pivotal Dasatinib studies.

Objective: To evaluate the efficacy and safety of Dasatinib in patients with CML or Ph+ ALL.

Study Design:

- Phase: Phase I, II, or III, often open-label and multicenter.[1]
- Patient Population: Defined by disease (e.g., CML in chronic phase), prior treatment history (e.g., imatinib-resistant or intolerant), and specific inclusion/exclusion criteria.[11]
 - Inclusion Criteria: Confirmed diagnosis of Ph+ CML or Ph+ ALL, age ≥ 18 years, adequate organ function.[11]
 - Exclusion Criteria: Significant cardiac conditions, pregnancy, or breastfeeding.[11]
- Treatment Regimen: Patients receive a specified dose of oral Dasatinib (e.g., 100 mg once daily or 70 mg twice daily) in continuous cycles.[1][7]
- Endpoints:

- Primary: Rate of major cytogenetic response (MCgR) or complete hematologic response (CHR).
- Secondary: Overall survival (OS), progression-free survival (PFS), duration of response, and safety profile.
- Assessments:
 - Efficacy: Hematologic assessments (blood counts) and cytogenetic analysis (bone marrow aspirates) are performed at baseline and regular intervals.
 - Safety: Monitoring of adverse events (AEs), laboratory tests, and physical examinations throughout the study. Common AEs include myelosuppression, fluid retention (including pleural effusion), diarrhea, and rash.^{[1][6]}

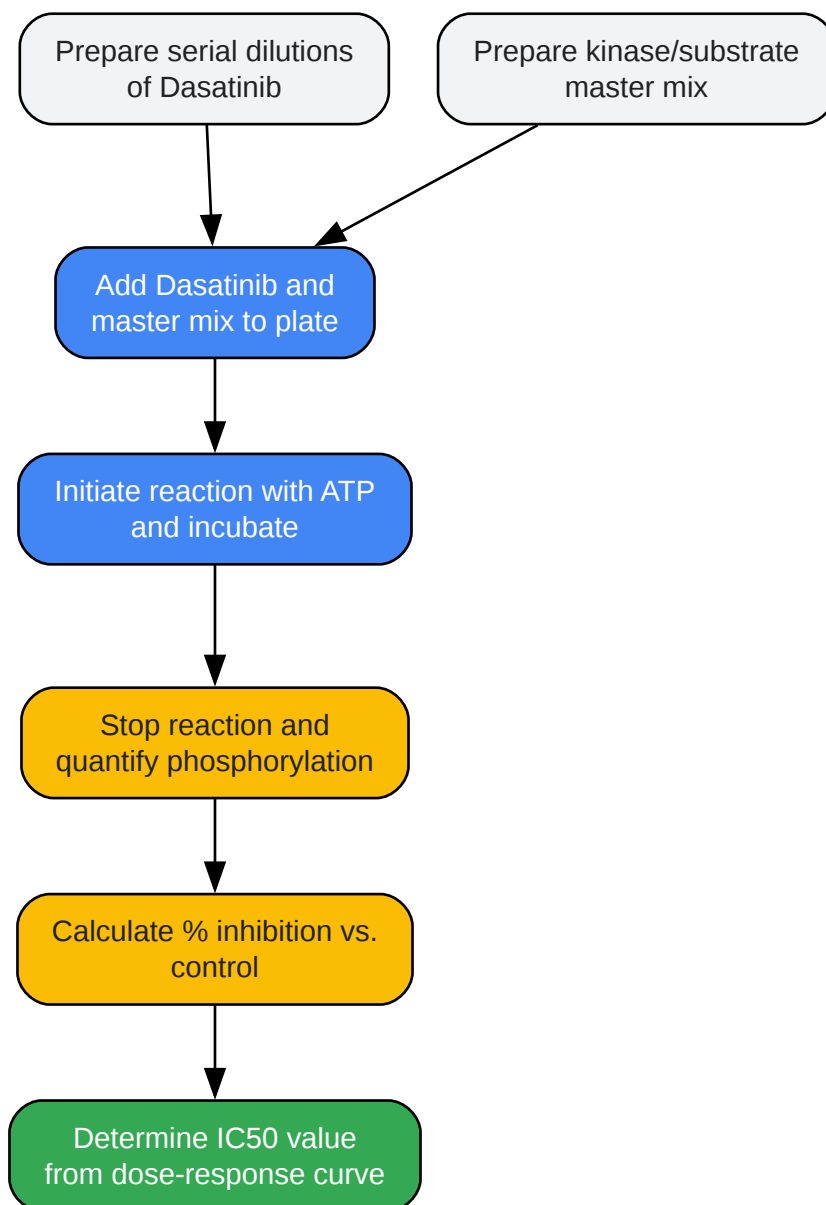
Experimental Protocol: In Vitro Kinase Inhibition Assay

To determine the potency of Dasatinib against its targets, in vitro kinase assays are fundamental.

Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of Dasatinib against target kinases (e.g., BCR-ABL, SRC).

Methodology:

- Reagents: Recombinant human kinase, appropriate peptide substrate, ATP, and Dasatinib at various concentrations.
- Procedure: a. The kinase, substrate, and varying concentrations of Dasatinib are combined in a microplate well. b. The kinase reaction is initiated by adding ATP. c. The plate is incubated at a controlled temperature to allow for substrate phosphorylation. d. The reaction is stopped, and the level of phosphorylation is quantified using a detection method (e.g., radioactivity, fluorescence, or luminescence).
- Data Analysis: The percentage of kinase inhibition is calculated for each Dasatinib concentration relative to a no-drug control. The IC₅₀ value is determined by fitting the data to a dose-response curve. Dasatinib has been shown to be a highly potent inhibitor, with 325-fold greater potency against unmutated BCR-ABL compared to imatinib in vitro.^{[1][4]}



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